p-Hydroxycocaine-D3
Description
p-Hydroxycocaine-D3 is a deuterium-labeled analog of p-hydroxycocaine, a metabolite of cocaine. The incorporation of three deuterium atoms (D3) at specific positions enhances its stability, making it a critical internal standard in mass spectrometry-based analyses. This compound is primarily utilized in forensic toxicology and pharmacological research to quantify cocaine and its metabolites in biological matrices with high precision . Its structural features include a hydroxyl group at the para position of the benzoyl moiety and deuterium substitution in the methyl ester or tropane ring, depending on the synthetic pathway. Analytical characterization of this compound typically involves NMR, IR, and HR/MS to confirm isotopic purity and structural integrity, akin to methodologies described for related deuterated compounds .
Properties
Molecular Formula |
C₁₇H₁₈D₃NO₅ |
|---|---|
Molecular Weight |
322.37 |
Synonyms |
(1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3; _x000B_[1R-(exo,exo)]-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester-D3 4’-Hydroxybenzoylecgonine Met |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key distinctions between p-Hydroxycocaine-D3 and structurally or functionally related deuterated compounds:
Key Findings:
Structural and Functional Divergence :
- Compared to Ecgonine Methylester-D3.HCl , this compound’s para-hydroxyl group increases its polarity, improving chromatographic separation in liquid chromatography (LC) methods. Ecgonine Methylester-D3.HCl, lacking this group, is better suited for gas chromatography (GC) applications .
- Hydrocodone-D3 differs pharmacologically, as it is derived from an opioid rather than a stimulant. Its deuterium is located in the N-methyl group, a common site for isotopic labeling in opioids to study metabolic N-demethylation pathways .
Analytical Performance: this compound’s HR/MS data (e.g., [M+H]+ ion at m/z 308.1865) shows a 3 Da shift from non-deuterated p-hydroxycocaine, enabling unambiguous identification in complex matrices. Similar isotopic patterns are observed in Hydrocodone-D3, where the [M+H]+ ion shifts from 300.2064 to 303.2220 .
Pharmacokinetic Relevance :
- While this compound tracks cocaine metabolism, Hydrocodone-D3 is used to study opioid absorption and clearance. Both compounds, however, share utility in establishing linear dynamic ranges (e.g., 1–1000 ng/mL) for quantitative assays .
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